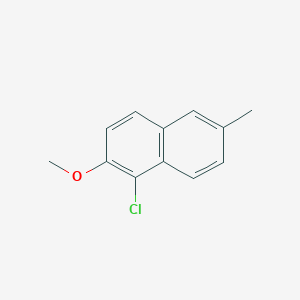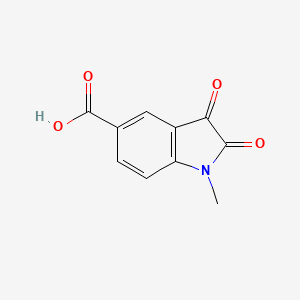
3-(aminomethyl)-6-ethyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(aminomethyl)-6-ethyl-4H-chromen-4-one: is a chemical compound belonging to the chromenone family. Chromenones, also known as coumarins, are naturally occurring oxygen heterocyclic compounds widely distributed in plants. They form the basic nucleus of important compounds such as flavones, isoflavones, xanthones, and anthocyanins. Due to their wide range of pharmacological activities, chromenones are considered advantageous scaffolds in drug discovery .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-6-ethyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the Mannich reaction, which is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions typically include the use of formaldehyde, an amine, and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthesis stages to avoid the use of expensive and environmentally harmful reagents and solvents. The use of recoverable reagents and achieving higher yields of the product are additional considerations .
化学反应分析
Types of Reactions: 3-(aminomethyl)-6-ethyl-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromenones.
科学研究应用
Chemistry: 3-(aminomethyl)-6-ethyl-4H-chromen-4-one is used as a versatile reagent in organic synthesis. It serves as a building block for the synthesis of various heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with proteins .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals .
作用机制
The mechanism of action of 3-(aminomethyl)-6-ethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For example, it may inhibit nitric oxide synthase, leading to reduced production of nitric oxide . Additionally, the compound can interact with DNA and proteins, affecting cellular processes such as gene expression and signal transduction .
相似化合物的比较
- 3-(aminomethyl)-4-hydroxycoumarin
- 3-(aminomethyl)-5-methylhexanoic acid
- 3-(aminomethyl)phenylboronic acid hydrochloride
Comparison: 3-(aminomethyl)-6-ethyl-4H-chromen-4-one is unique due to its specific substitution pattern on the chromenone ring, which imparts distinct chemical and biological properties. Compared to 3-(aminomethyl)-4-hydroxycoumarin, the presence of the ethyl group at the 6-position enhances its lipophilicity and potentially its bioavailability . In contrast to 3-(aminomethyl)-5-methylhexanoic acid, which is primarily used as an anticonvulsant, this compound has broader applications in medicinal chemistry and industry .
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
3-(aminomethyl)-6-ethylchromen-4-one |
InChI |
InChI=1S/C12H13NO2/c1-2-8-3-4-11-10(5-8)12(14)9(6-13)7-15-11/h3-5,7H,2,6,13H2,1H3 |
InChI 键 |
UXFCTKFPBKSZDC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)OC=C(C2=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


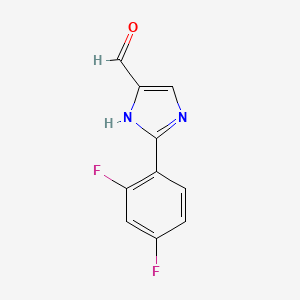
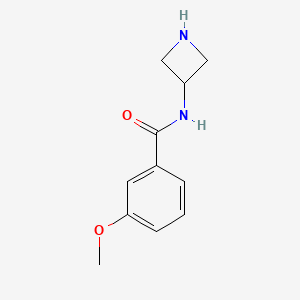
![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)



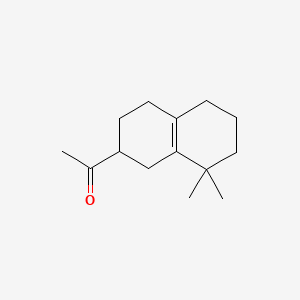

![4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline](/img/structure/B11894873.png)

![2-(Cyclopropylmethyl)-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894879.png)
